3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiophene core, a thiazole ring, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach includes:
Formation of the Benzothiophene Core: This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Thiazole Ring: This step involves the reaction of the benzothiophene derivative with a thioamide and a halogenating agent to form the thiazole ring.
Attachment of the Methoxyphenyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid derivative and a palladium catalyst.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.
Substitution: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and methoxy groups.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-6-methyl-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core, a thiazole ring, and a methoxyphenyl group
Properties
Molecular Formula |
C21H17ClN2O2S2 |
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Molecular Weight |
429.0 g/mol |
IUPAC Name |
3-chloro-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H17ClN2O2S2/c1-12-3-8-16-17(9-12)28-19(18(16)22)20(25)23-10-14-11-27-21(24-14)13-4-6-15(26-2)7-5-13/h3-9,11H,10H2,1-2H3,(H,23,25) |
InChI Key |
KYKGLEZDSCQIMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC3=CSC(=N3)C4=CC=C(C=C4)OC)Cl |
Origin of Product |
United States |
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